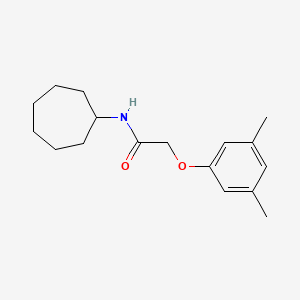
4-acetylphenyl (4-chloro-2-methylphenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetylphenyl (4-chloro-2-methylphenoxy)acetate, also known as cloquintocet-mexyl, is a chemical compound that belongs to the family of phenoxyacetates. It is a herbicide that is used to control the growth of weeds in agricultural fields. The chemical structure of cloquintocet-mexyl consists of a phenoxyacetate moiety that is attached to a 4-acetylphenyl group and a 4-chloro-2-methylphenoxy group.
Mécanisme D'action
Cloquintocet-mexyl works by inhibiting the biosynthesis of fatty acids in plants. It specifically targets the enzyme acetyl-CoA carboxylase (ACC), which is involved in the biosynthesis of fatty acids. By inhibiting ACC, 4-acetylphenyl (4-chloro-2-methylphenoxy)acetate-mexyl prevents the formation of fatty acids, which are essential for the growth and development of plants. This leads to the death of the plant.
Biochemical and Physiological Effects:
Cloquintocet-mexyl has been found to have low toxicity to mammals and birds. It is rapidly metabolized and excreted from the body. However, it can have toxic effects on aquatic organisms such as fish and invertebrates. Cloquintocet-mexyl has also been found to have phytotoxic effects on some crops such as soybean and rice.
Avantages Et Limitations Des Expériences En Laboratoire
Cloquintocet-mexyl is a useful tool for studying the biosynthesis of fatty acids in plants. It can be used to investigate the role of ACC in fatty acid biosynthesis and the effects of ACC inhibition on plant growth and development. However, 4-acetylphenyl (4-chloro-2-methylphenoxy)acetate-mexyl has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to prepare solutions for experiments. It also has phytotoxic effects on some crops, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-acetylphenyl (4-chloro-2-methylphenoxy)acetate-mexyl. One area of research is the development of new herbicides that target different enzymes involved in fatty acid biosynthesis. Another area of research is the investigation of the effects of 4-acetylphenyl (4-chloro-2-methylphenoxy)acetate-mexyl on soil microorganisms and the soil ecosystem. Additionally, the use of 4-acetylphenyl (4-chloro-2-methylphenoxy)acetate-mexyl in combination with other herbicides for weed control in different crops can be explored.
Méthodes De Synthèse
Cloquintocet-mexyl can be synthesized by a process called esterification. In this process, 4-acetylphenol is reacted with 4-chloro-2-methylphenoxyacetic acid in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is then heated to a high temperature to promote the formation of the ester. The resulting product is then purified by various techniques such as recrystallization or chromatography.
Applications De Recherche Scientifique
Cloquintocet-mexyl has been extensively studied for its herbicidal properties. It is used to control the growth of weeds such as annual grasses, broadleaf weeds, and sedges. It is also used in combination with other herbicides to increase their efficacy. Cloquintocet-mexyl has been found to be effective in controlling weeds in various crops such as wheat, barley, oats, and maize.
Propriétés
IUPAC Name |
(4-acetylphenyl) 2-(4-chloro-2-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO4/c1-11-9-14(18)5-8-16(11)21-10-17(20)22-15-6-3-13(4-7-15)12(2)19/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKIGCHOGNYJJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)OC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-morpholinyl)ethyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5845796.png)
![N-{3,5-dichloro-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5845814.png)

![4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5845823.png)

![2,4-dichloro-6-{[(3,4-difluorophenyl)amino]methyl}phenol](/img/structure/B5845835.png)
![4-chloro-N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5845842.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-isobutyl-4-quinolinecarbohydrazide](/img/structure/B5845849.png)
![N-{[(2-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5845854.png)

![N~1~-(3-acetylphenyl)-N~2~-(4-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5845863.png)
![N'-[(5-bromo-2-furoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5845870.png)
![2-[(dibenzo[b,d]furan-3-ylimino)methyl]phenol](/img/structure/B5845882.png)
